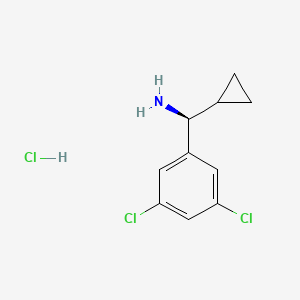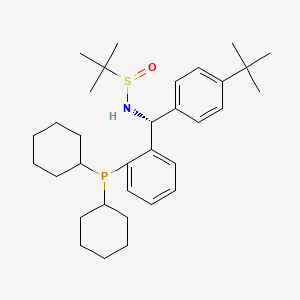
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a cyclopropyl group attached to a 3,5-dichlorophenyl ring, and its applications in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the 3,5-Dichlorophenyl Ring: The cyclopropyl group is then attached to the 3,5-dichlorophenyl ring through a nucleophilic substitution reaction.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dichlorophenyl)methanamine hydrochloride: Shares the 3,5-dichlorophenyl group but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the 3,5-dichlorophenyl group.
Uniqueness
(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is unique due to the combination of the cyclopropyl and 3,5-dichlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H12Cl3N |
|---|---|
Molekulargewicht |
252.6 g/mol |
IUPAC-Name |
(S)-cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m0./s1 |
InChI-Schlüssel |
IDGBAIUWKOVUQV-PPHPATTJSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Kanonische SMILES |
C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)




![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
